Diacetyl Agrochelin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

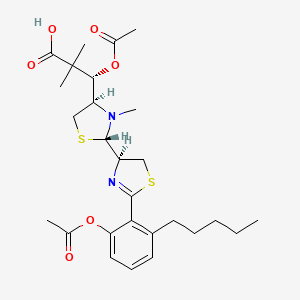

(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIMBUIUWUCKQR-VYVQKFEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Origin of Diacetyl Agrochelin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the origin of Diacetyl Agrochelin, a cytotoxic agent with potential applications in oncology. The guide details the natural biosynthesis of its precursor, Agrochelin, and the subsequent chemical modification to yield the final diacetylated compound. It includes detailed experimental protocols, quantitative cytotoxicity data, and visualizations of key pathways and workflows to support further research and development.

Introduction and Origin

This compound is a semi-synthetic cytotoxic compound derived from Agrochelin, a natural product. The origin of this compound is therefore twofold:

-

Natural Origin of the Precursor (Agrochelin): The core scaffold, Agrochelin, is a novel alkaloid produced by the fermentation of a marine bacterium of the genus Agrobacterium sp.[1][2][3]. First isolated in 1999, Agrochelin was identified as a cytotoxic substance exhibiting activity against various tumor cell lines[2]. Its structure contains thiazoline rings, a feature common to many biologically active marine natural products[4][5].

-

Synthetic Origin of the Final Compound (this compound): this compound is the acetyl derivative of Agrochelin[1][6]. It is synthesized through chemical acetylation of the naturally produced Agrochelin. This modification also results in a compound with potent cytotoxic activity[1][2].

Natural Origin: The Biosynthesis of the Agrochelin Core

While the specific biosynthetic gene cluster (BGC) for Agrochelin from the original marine Agrobacterium sp. has not been fully elucidated in published literature, a BGC for a closely related epimer, Massiliachelin , has been identified in Massilia sp. NR 4-1[6]. This provides a robust model for the biosynthesis of the Agrochelin core, which is a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.

The proposed pathway involves a series of enzymatic domains that sequentially build the molecule from simple precursors. Key gene functions identified in the massiliachelin cluster include fatty acyl-AMP ligases (FAAL), acyl carrier proteins (ACP), ketosynthases (KS), acyltransferases (AT), ketoreductases (KR), condensation domains (C), adenylation domains (A), methyltransferases (MT), peptidyl carrier proteins (PCP), and thioesterases (TE)[6].

Synthetic Origin: Acetylation of Agrochelin

This compound is produced by the chemical acetylation of the natural Agrochelin precursor. This reaction typically targets reactive functional groups such as hydroxyl (-OH) or primary/secondary amines (-NH or -NH2) on the Agrochelin molecule. The process converts these groups into acetyl esters or acetamides, respectively. This structural modification can significantly alter the compound's physicochemical properties, such as solubility and cell permeability, potentially enhancing its cytotoxic efficacy.

References

- 1. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Genomics-inspired discovery of massiliachelin, an agrochelin epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Diacetyl Agrochelin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Diacetyl Agrochelin, a novel cytotoxic agent derived from a marine Agrobacterium species. The document details the initial discovery, physicochemical properties, and biological activity of this marine natural product. While specific quantitative data from the primary literature remains limited in the public domain, this guide furnishes detailed, generalized experimental protocols for the fermentation, isolation, and purification of this compound based on established methodologies for similar compounds. Furthermore, this paper presents visual workflows and a putative signaling pathway to aid in the understanding of its production and mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and related marine-derived compounds.

Introduction

The marine environment continues to be a prolific source of novel bioactive secondary metabolites with significant therapeutic potential. Marine microorganisms, in particular, have adapted to unique and competitive ecosystems, leading to the evolution of diverse biochemical pathways for producing complex natural products. Among these, siderophores—high-affinity iron-chelating compounds—have garnered considerable interest due to their essential role in microbial survival and their potential as antimicrobial and anticancer agents.

In 1999, a research group led by Acebal C. reported the discovery of Agrochelin, a new cytotoxic alkaloid, and its derivative, this compound, from the fermentation of a marine Agrobacterium sp.[1][2]. These compounds were identified as thiazole-containing alkaloids, a structural motif common to many siderophores and other bioactive natural products[1]. Preliminary studies revealed that both Agrochelin and this compound exhibited cytotoxic activity against tumor cell lines, highlighting their potential as novel candidates for anticancer drug development[1][2].

This guide synthesizes the available information on this compound and provides a framework for its further investigation.

Physicochemical and Biological Properties

Based on the initial discovery and subsequent listings, the known properties of this compound are summarized below.

Physicochemical Properties

A summary of the key physicochemical characteristics of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C27H38N2O6S2 | [3] |

| Molecular Weight | 550.73 g/mol | [3] |

| Compound Type | Acetyl derivative of Agrochelin | [1][2] |

| Chemical Class | Thiazole-containing alkaloid | [1] |

| Physical Appearance | Not publicly available | |

| Solubility | Not publicly available |

Table 1: Physicochemical Properties of this compound

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against tumor cells.

| Activity | Cell Lines | Quantitative Data (e.g., IC50) | Reference |

| Cytotoxicity | Tumor Cell Lines | Specific cell lines and IC50 values are not publicly available in the cited literature. | [1][2][3] |

Table 2: Biological Activity of this compound

Note: While the original publication by Acebal et al. (1999) established the cytotoxic activity of this compound, the specific tumor cell lines tested and the corresponding quantitative data (e.g., IC50 values) are not detailed in the publicly accessible abstract. Further investigation of the full-text article or new experimental studies are required to elucidate these specific parameters.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the production and isolation of this compound. These protocols are based on the abstract of the original discovery paper and standard techniques for the isolation of marine microbial secondary metabolites.

Fermentation of Marine Agrobacterium sp.

The production of this compound is achieved through the fermentation of the producing marine Agrobacterium strain.

Objective: To cultivate the marine Agrobacterium sp. under conditions that promote the production of Agrochelin and this compound.

Materials:

-

Marine Agrobacterium sp. isolate

-

Marine Broth 2216 or a similar nutrient-rich, seawater-based medium

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Prepare a seed culture by inoculating a small volume of marine broth with a pure culture of the marine Agrobacterium sp.

-

Incubate the seed culture at an appropriate temperature (typically 25-30°C) with shaking (e.g., 150-200 rpm) until logarithmic growth is achieved.

-

Inoculate a larger volume of production medium (marine broth) with the seed culture. The inoculum size is typically 1-5% (v/v).

-

Incubate the production culture under the same conditions as the seed culture for a period determined by a time-course study to maximize the yield of the desired metabolites (typically 5-10 days).

-

Monitor the fermentation for growth (e.g., by measuring optical density at 600 nm) and production of the target compounds (e.g., by HPLC analysis of small aliquots).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.

Objective: To isolate and purify this compound from the bacterial cells and culture medium.

Materials:

-

Fermentation broth containing this compound

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Protocol:

-

Extraction:

-

Separate the bacterial cells from the culture broth by centrifugation or filtration.

-

The original abstract states the compound was obtained from the bacterial cells, suggesting an intracellular or cell-associated location[1][2].

-

Extract the cell pellet with a suitable organic solvent, such as methanol or ethyl acetate. This can be done by suspending the cells in the solvent and stirring for several hours, followed by filtration to remove the cell debris.

-

Concentrate the solvent extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed extract to the top of the prepared silica gel column.

-

Elute the column with a gradient of increasing solvent polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate or another more polar solvent.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions for the presence of this compound using a suitable analytical method, such as Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the purified compound.

-

-

Final Purification (if necessary):

-

For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC.

-

Concentrate the final pure fractions to obtain purified this compound.

-

Visualizations: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from the marine Agrobacterium fermentation.

Caption: Generalized workflow for the isolation of this compound.

Putative Siderophore Signaling and Uptake Pathway

As this compound is likely a siderophore, the following diagram illustrates a generalized pathway for siderophore biosynthesis regulation and uptake in a Gram-negative bacterium like Agrobacterium.

Caption: Generalized siderophore signaling and uptake pathway.

Conclusion and Future Directions

This compound represents a promising cytotoxic compound from a marine Agrobacterium source. Its discovery underscores the vast potential of marine microorganisms as a source for novel drug leads. This technical guide provides a foundational understanding of this compound, compiling the available data and presenting generalized protocols for its production and isolation.

Significant gaps in the publicly available knowledge remain, most notably the specific quantitative cytotoxicity data and detailed experimental parameters. Future research should focus on:

-

Re-isolation and Scale-up: Developing optimized fermentation and purification protocols to obtain larger quantities of this compound for comprehensive biological evaluation.

-

Structural Elucidation: Full structural confirmation and stereochemical analysis using modern spectroscopic techniques.

-

Biological Evaluation: A thorough assessment of its cytotoxic activity against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects.

-

Biosynthetic Pathway Elucidation: Genomic and transcriptomic analysis of the producing Agrobacterium strain to identify the biosynthetic gene cluster responsible for Agrochelin and this compound production.

Addressing these research questions will be crucial in determining the true therapeutic potential of this compound and paving the way for its potential development as a novel anticancer agent.

References

The Biosynthesis of Agrochelin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin, a cytotoxic alkaloid with a thiazoline-containing structure, and its derivatives represent a class of natural products with potential applications in drug development. Produced by marine bacteria of the genus Agrobacterium, agrochelin is structurally and biosynthetically related to siderophores, iron-chelating molecules crucial for microbial survival in iron-limited environments. This technical guide provides an in-depth exploration of the biosynthesis of agrochelin, primarily through the lens of its closely related epimer, massiliachelin, for which the biosynthetic gene cluster and pathway intermediates have been more extensively studied. This document outlines the proposed enzymatic steps, the genetic organization of the biosynthetic machinery, and the regulatory influences, particularly the pivotal role of iron limitation. Furthermore, it details relevant experimental protocols for the investigation of this and similar natural product pathways, aiming to equip researchers with the necessary knowledge to further explore this fascinating class of molecules.

Introduction

Agrochelin is a cytotoxic alkaloid originally isolated from a marine Agrobacterium sp.[1][2][3]. Its structure features a thiazoline ring system, a common motif in siderophores, which are high-affinity iron chelators produced by microorganisms to scavenge iron from their environment[4][5][6][7]. The production of agrochelin and its derivatives is indeed linked to iron availability, with biosynthesis being significantly upregulated under iron-deficient conditions[5]. This suggests a dual role for these molecules, potentially acting as both siderophores and bioactive compounds.

A significant breakthrough in understanding the biosynthesis of this class of molecules came from the study of massiliachelin, a diastereomer of agrochelin produced by Massilia sp. NR 4-1[5][7]. The identification and analysis of the massiliachelin biosynthetic gene cluster (BGC) have provided a detailed roadmap for the enzymatic assembly of this natural product[5]. This guide will use the massiliachelin pathway as a primary model to infer the biosynthetic route to agrochelin, while noting the stereochemical differences.

The Agrochelin/Massiliachelin Biosynthetic Pathway

The biosynthesis of massiliachelin, and by extension agrochelin, is proposed to be carried out by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The pathway commences with a fatty acid precursor and involves a series of condensation and modification reactions to build the final complex molecule.

Proposed Biosynthetic Scheme

The proposed biosynthetic pathway for massiliachelin, based on the analysis of the gene cluster in Massilia sp. NR 4-1 and identified intermediates, is as follows[4][5]:

-

Initiation: The biosynthesis is initiated with the activation of hexanoic acid, which is then loaded onto the acyl carrier protein (ACP) domain of the PKS module.

-

Polyketide Chain Elongation: The initial hexanoyl-ACP is extended by three successive Claisen condensations with malonyl-CoA, leading to a 6-pentylsalicyl thioester intermediate.

-

First Thiazoline Ring Formation: This polyketide intermediate is then condensed with a cysteine residue, which is activated by an adenylation (A) domain of the NRPS module. Subsequent cyclization and dehydration form the first thiazoline ring, yielding a 6-pentylsalicyl-thiazolinyl thioester intermediate.

-

Peptide Chain Elongation: The growing chain is then elongated with a second cysteine residue, which is also activated and incorporated by the NRPS machinery.

-

Second Thiazoline Ring Formation and Modification: The second thiazoline ring is formed, and in the case of massiliachelin, one of the thiazoline rings is subsequently reduced to a thiazolidine. This reduction step is likely a key point of divergence or stereochemical determination.

-

Chain Termination and Release: The final molecule is released from the enzymatic assembly line, likely through the action of a thioesterase (TE) domain.

Intermediates and shunt products corresponding to premature release from the assembly line have been isolated, providing evidence for this proposed pathway[4].

Biosynthetic Gene Cluster (BGC) for Massiliachelin

The BGC for massiliachelin from Massilia sp. NR 4-1 spans approximately 34.7 kbp and contains ten genes[5]. The organization of this gene cluster and the predicted functions of the encoded enzymes are detailed in Table 1.

Table 1: Genes and Predicted Functions in the Massiliachelin Biosynthetic Gene Cluster

| Gene (in Massilia sp. NR 4-1) | Predicted Protein Function | Key Domains |

| RS02235 | Fatty acyl-AMP ligase (FAAL) | AMP-binding |

| RS02230 | Acyl carrier protein (ACP) | ACP |

| RS02225 | Type I Polyketide Synthase (PKS) | KS, AT, KR, ACP |

| RS02220 | Non-Ribosomal Peptide Synthetase (NRPS) | C, A, PCP, TE |

| RS02215 | Thioesterase | Thioesterase |

| RS02210 | MbtH-like protein | - |

| RS02205 | Oxidoreductase | - |

| RS02200 | Non-Ribosomal Peptide Synthetase (NRPS) | C, A, MT (epimerization), PCP |

| RS02195 | Condensation domain-containing protein | C |

| RS02190 | Thiazolinyl imine reductase | - |

Source: Adapted from the genomic analysis of Massilia sp. NR 4-1.[5]

Regulation of Biosynthesis

The production of agrochelin and massiliachelin is tightly regulated by the availability of iron[5]. This is a common feature of siderophore biosynthesis, which is typically repressed in iron-replete conditions and induced upon iron starvation.

Iron-Dependent Regulation

In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron-responsive genes. In an iron-rich environment, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences (Fur boxes) in the promoter regions of target genes, thereby blocking transcription. When iron is scarce, Fur is inactive, and the repression is lifted, allowing for the expression of genes involved in iron acquisition, including siderophore biosynthesis. While not yet experimentally verified for the agrochelin/massiliachelin BGC, it is highly probable that a similar Fur-dependent mechanism governs its expression.

The signaling cascade for siderophore biosynthesis regulation in a related genus, Agrobacterium, is depicted in the following diagram.

Caption: Iron-dependent regulation of siderophore biosynthesis.

Experimental Protocols

The elucidation of a natural product biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of agrochelin and its derivatives.

Detection and Quantification of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores based on their ability to chelate iron.

Protocol:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Mix the CAS and HDTMA solutions. While stirring, slowly add 10 mL of the FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.

-

-

Sample Preparation:

-

Grow the bacterial strain of interest in an iron-limited liquid medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

-

Assay:

-

In a microplate well, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

-

Quantification:

-

The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.

-

Heterologous Expression and Characterization of Biosynthetic Enzymes

To determine the function of individual enzymes in the biosynthetic pathway, their corresponding genes can be expressed in a heterologous host, and the purified proteins can be assayed for their activity.

Protocol for NRPS Adenylation Domain Specificity:

-

Gene Cloning and Protein Expression:

-

Amplify the adenylation (A) domain of the target NRPS gene from the genomic DNA of the producing strain.

-

Clone the A-domain into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the His-tagged A-domain using Ni-NTA affinity chromatography.

-

-

ATP-PPi Exchange Assay:

-

The assay mixture should contain the purified A-domain, the putative amino acid substrate, ATP, and ³²P-labeled pyrophosphate (PPi).

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is quenched, and the amount of ³²P-labeled ATP formed is measured by scintillation counting. An increase in labeled ATP indicates that the A-domain activates the specific amino acid substrate.

-

Experimental Workflow for Pathway Elucidation

A typical workflow for elucidating a biosynthetic pathway like that of agrochelin is depicted below.

Caption: A generalized experimental workflow.

Quantitative Data Summary

Currently, there is a lack of published quantitative data regarding the enzyme kinetics and production yields specifically for agrochelin and its derivatives. The research on massiliachelin has focused on the identification of the BGC and intermediates rather than on the quantification of biosynthetic efficiency. Future research should aim to fill this gap by performing detailed kinetic analysis of the key enzymes and optimizing fermentation conditions to determine production titers.

Conclusion and Future Directions

The biosynthesis of agrochelin and its derivatives is a fascinating example of how microorganisms utilize complex enzymatic machinery to produce bioactive natural products, likely for the dual purpose of iron acquisition and chemical defense. While the study of the massiliachelin BGC has provided a robust model for this pathway, several key areas remain to be explored. The definitive identification and sequencing of the agrochelin BGC from the original marine Agrobacterium sp. is a critical next step to confirm the proposed biosynthetic route. Detailed biochemical characterization of the individual enzymes will be essential to understand their catalytic mechanisms, substrate specificities, and stereochemical control. Furthermore, a deeper investigation into the regulatory networks governing the expression of this pathway will not only enhance our fundamental understanding but also provide opportunities for metabolic engineering to improve the production of these potentially valuable compounds for drug discovery and development.

References

- 1. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scilit.com [scilit.com]

- 4. Intermediates and shunt products of massiliachelin biosynthesis in Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomics-inspired discovery of massiliachelin, an agrochelin epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of Diacetyl Agrochelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl Agrochelin is a semi-synthetic derivative of Agrochelin, a natural product isolated from the fermentation of a marine Agrobacterium sp.[1][2] It has garnered interest in the scientific community for its pronounced cytotoxic activity against various tumor cell lines, positioning it as a potential candidate for further investigation in oncology drug development.[1][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental protocols and a proposed mechanism of action based on its structural class.

Core Physicochemical Properties

| Property | This compound | Agrochelin | Data Source |

| Molecular Formula | C27H38N2O6S2 | C23H34N2O4S2 | [3] |

| Molecular Weight | 550.73 g/mol | 466.66 g/mol | [3][4] |

| CAS Number | 247115-75-9 | 247115-74-8 | [3][4] |

| Appearance | Not Reported | Not Reported | |

| Melting Point | Not Reported | Not Reported | |

| Boiling Point | Not Reported | Not Reported | |

| Solubility | Not Reported | Not Reported | |

| pKa | Not Reported | Not Reported | |

| Storage Temperature | -20 °C | Room Temperature | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not explicitly published. However, standard methodologies for natural and synthetic compounds of this nature would be employed.

Determination of Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) and elemental analysis are standard procedures to confirm the molecular weight and elemental composition of a novel compound like this compound.

Cytotoxicity Assays

The cytotoxic activity of this compound is a key characteristic. A common method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[5][6]

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathways targeted by this compound have not been fully elucidated, its structural classification as a thiazole-containing compound suggests a likely mechanism of action involving the induction of apoptosis. Thiazole derivatives have been shown to exert their cytotoxic effects through the intrinsic (mitochondrial-dependent) apoptotic pathway.[5][7]

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Isolation and Characterization

The discovery and characterization of novel natural products and their derivatives, such as this compound, follow a standardized workflow.

Caption: General workflow for the production and evaluation of this compound.

References

- 1. tebubio.com [tebubio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|247115-75-9|COA [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 7. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Diacetyl Agrochelin: An In-Depth Technical Guide on Its Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl Agrochelin is an acetyl derivative of Agrochelin, a novel cytotoxic antibiotic isolated from the fermentation of a marine Agrobacterium sp.[1][2]. As a member of the Agrochelin family, this compound has demonstrated cytotoxic activity against various tumor cell lines, positioning it as a molecule of interest in the field of oncology and drug development. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the cytotoxic effects of this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.

Quantitative Data on Cytotoxic Activity

Currently, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values against a panel of cancer cell lines, are not publicly available in the reviewed scientific literature. The foundational study by Acebal et al. (1999) mentions the cytotoxic activity of both Agrochelin and its diacetyl derivative, but the detailed quantitative results are not accessible in the public domain.

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of this compound's cytotoxicity are not available in the public scientific literature. However, standard assays for determining the cytotoxic and anti-proliferative effects of novel compounds are well-established. Below are detailed methodologies for key experiments that would be applicable to the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Signaling Pathways in Cytotoxicity

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. However, cytotoxic compounds often induce cell death through the activation of apoptosis, which is a highly regulated process involving a cascade of molecular events.

General Apoptosis Signaling Pathways

There are two main pathways of apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

The diagram below illustrates the general mechanism of a cytotoxic agent inducing apoptosis.

Caption: General pathway of a cytotoxic agent inducing apoptosis.

Experimental Workflow for Investigating Cytotoxicity

A logical workflow is essential for the systematic investigation of a novel cytotoxic compound like this compound. The following diagram outlines a typical experimental progression.

Caption: Experimental workflow for cytotoxic compound evaluation.

Conclusion

This compound is a cytotoxic compound with potential for further investigation as an anticancer agent. However, there is a significant lack of publicly available data regarding its specific cytotoxic potency, mechanism of action, and the signaling pathways it modulates. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate the cytotoxic effects of this compound and elucidate its therapeutic potential. Further research is warranted to fully characterize this promising marine-derived natural product.

References

Diacetyl Agrochelin: Unveiling a Potential ADC Payload

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is in a constant state of evolution, with the quest for novel, potent, and tumor-selective payloads being a paramount objective. In this context, natural products continue to serve as a rich reservoir of cytotoxic agents. One such molecule that has emerged as a potential ADC payload is Diacetyl Agrochelin. This technical guide provides a comprehensive overview of the currently available information on this compound, focusing on its origins, cytotoxic properties, and its prospective role in the next generation of targeted cancer therapies.

Introduction to this compound

This compound is an acetylated derivative of Agrochelin, a natural product synthesized through the fermentation of the marine bacterium Agrobacterium sp.[1][2][3][4][5][6] It is classified as an alkaloid and has demonstrated cytotoxic activity against various tumor cell lines, positioning it as a molecule of interest for ADC development.[1][2][3][4][5][6][7] While its potential is recognized by its commercial availability as an "ADC cytotoxin," detailed public data on its performance and characteristics remain limited.[2][3][7]

Physicochemical Properties

While extensive public data is not available, the fundamental properties of this compound are summarized below. This information is crucial for understanding its potential for conjugation and its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 247115-75-9 | [1] |

| Molecular Formula | C27H38N2O6S2 | [4] |

| Molecular Weight | 550.73 g/mol | [4] |

Mechanism of Action and Biological Activity

The precise mechanism of action of this compound has not been fully elucidated in publicly accessible literature. However, its classification as a cytotoxic agent suggests that it likely interferes with fundamental cellular processes in cancer cells, leading to cell death.[1][2][3][4][5][6][7]

The general mechanism for siderophore-based drug conjugates involves a "Trojan horse" strategy. Bacteria and some cancer cells have upregulated iron uptake mechanisms, which include the use of siderophores (iron-chelating molecules). By attaching a cytotoxic payload to a siderophore-like molecule, the drug can be preferentially shuttled into target cells, thereby increasing its therapeutic index. While Agrochelin's name suggests a potential role as a siderophore, further research is needed to confirm if this compound leverages a similar iron-uptake pathway for cell entry.

Due to the lack of specific data, a detailed signaling pathway diagram cannot be constructed at this time.

This compound in the Context of ADCs

The successful development of an ADC hinges on the synergistic interplay of three components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. This compound's utility as a payload is contingent on several factors that require experimental validation.

Conceptual ADC Workflow

The development and evaluation of a this compound-based ADC would theoretically follow the workflow illustrated below. This diagram outlines the critical stages from initial conjugation to preclinical evaluation.

Caption: Conceptual workflow for the development of a this compound ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (Example: MTT Assay)

-

Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the this compound-ADC, the unconjugated antibody, and free this compound. Add the treatments to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Efficacy Study (Example: Xenograft Model)

-

Animal Model: Implant tumor cells (e.g., 5 x 10^6 BT-474 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at various doses).

-

Dosing: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once weekly for three weeks).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analysis: Compare tumor growth inhibition across the different treatment groups.

Future Directions and Conclusion

This compound presents an intriguing option as a novel payload for the development of next-generation ADCs. Its natural product origin and inherent cytotoxicity are promising attributes. However, the current lack of comprehensive public data necessitates a thorough investigation into its mechanism of action, potency against a wide range of cancer cell lines, and its compatibility with various linker and antibody technologies. Future research should focus on elucidating these unknowns to fully realize the therapeutic potential of this compound in targeted cancer therapy. The generation and publication of such data will be critical for the scientific community to assess its viability as a competitive ADC payload.

References

- 1. tebubio.com [tebubio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|247115-75-9|COA [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADC Cytotoxin | DC Chemicals [dcchemicals.com]

Preliminary In Vitro Studies of Diacetyl Agrochelin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl Agrochelin, a semi-synthetic derivative of the natural product Agrochelin, has been identified as a compound with cytotoxic properties against tumor cell lines.[1][2] Agrochelin itself is an alkaloid produced through the fermentation of a marine Agrobacterium sp.[1][2] While preliminary studies indicate its potential as an anticancer agent, detailed quantitative in vitro data and mechanistic studies are not widely available in publicly accessible literature. This guide synthesizes the current knowledge on this compound and provides a framework for its further in vitro evaluation by presenting representative experimental protocols and workflows.

Introduction

The discovery of novel cytotoxic agents from natural sources remains a cornerstone of anticancer drug development. Marine microorganisms, in particular, represent a rich and diverse source of unique chemical scaffolds with potent biological activities. Agrochelin, a novel alkaloid isolated from the fermentation of a marine Agrobacterium sp., and its acetylated derivative, this compound, have emerged as compounds of interest due to their observed cytotoxic effects.[1][2] This document provides a technical overview of the available preliminary data on this compound and outlines standard methodologies for its comprehensive in vitro characterization.

Compound Profile and Biological Activity

This compound is the diacetylated form of Agrochelin. The acetylation is a common chemical modification performed on natural products to potentially enhance their stability, cell permeability, and biological activity.

Table 1: Summary of this compound Properties

| Property | Description | Reference |

| Compound Name | This compound | [1][2] |

| Parent Compound | Agrochelin | [1][2] |

| Source | Semi-synthetic derivative of a natural product from marine Agrobacterium sp. | [1][2] |

| Reported In Vitro Activity | Cytotoxic activity against tumor cell lines | [1][2] |

| Quantitative Data (e.g., IC50) | Data not publicly available | - |

| Mechanism of Action | Not elucidated | - |

Experimental Protocols for In Vitro Cytotoxicity Assessment

While specific experimental details for this compound are not published, the following represents a standard and robust protocol for evaluating the in vitro cytotoxicity of a novel compound using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is generally correlated with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and in vitro evaluation of a novel natural product derivative like this compound.

Caption: Discovery and Synthesis of this compound.

Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Future Directions and Conclusion

The preliminary findings on this compound are promising and warrant further investigation. The immediate next steps should focus on comprehensive in vitro studies to establish a clear biological activity profile. This would involve:

-

Broad Spectrum Cytotoxicity Screening: Testing this compound against a panel of diverse human cancer cell lines to determine its spectrum of activity and selectivity.

-

Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects. This could include assays for apoptosis induction (e.g., caspase activation, Annexin V staining), cell cycle analysis, and target identification studies.

-

Comparative Studies: Directly comparing the in vitro activity of this compound with its parent compound, Agrochelin, to understand the impact of acetylation on its cytotoxic potential.

References

Unveiling Diacetyl Agrochelin: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of Diacetyl Agrochelin, a cytotoxic agent with potential applications in oncology research. Addressed to researchers, scientists, and drug development professionals, this document outlines the sourcing, procurement, and known biological activities of this marine-derived natural product. It also presents detailed, albeit limited, technical data and proposes a hypothetical mechanism of action based on current scientific understanding of related compounds.

Introduction to this compound

This compound is an acetyl derivative of Agrochelin, a cytotoxic compound produced through the fermentation of a marine Agrobacterium species.[1] First described in 1999, both Agrochelin and its diacetyl derivative have demonstrated cytotoxic activity against tumor cell lines, positioning them as molecules of interest for cancer research.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 247115-75-9 | [1] |

| Molecular Formula | C27H38N2O6S2 | [1] |

| Molecular Weight | 550.73 g/mol | [1] |

Table 1: Chemical and Physical Properties of this compound

Sourcing and Procurement

This compound is available for research purposes from a limited number of specialized chemical suppliers. Researchers should exercise due diligence in selecting a supplier, considering factors such as product purity, batch-to-batch consistency, and the availability of a comprehensive Certificate of Analysis (CoA).

Key Procurement Considerations:

-

Purity: Ensure the supplier provides high-purity this compound suitable for biological assays.

-

Certificate of Analysis (CoA): A detailed CoA should accompany the product, confirming its identity and purity through methods such as NMR, HPLC, and mass spectrometry.

-

Custom Synthesis: For larger quantities or specific analogs, researchers may need to engage with companies offering custom synthesis services.

-

Storage and Handling: this compound is typically shipped on cold packs and should be stored at -20°C upon receipt.

A general workflow for the procurement of this compound is illustrated in the following diagram.

Biological Activity and Experimental Protocols

Proposed General Cytotoxicity Assay Protocol (MTT Assay):

In the absence of a specific protocol for this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted to determine its cytotoxic effects.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The workflow for a typical cytotoxicity screening experiment is depicted below.

Hypothetical Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated in published literature. However, as a thiazole-containing natural product with cytotoxic properties, it may share mechanisms with other compounds of this class. Thiazole derivatives have been reported to induce apoptosis and interfere with tubulin assembly. Some also inhibit key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.

Based on the known mechanisms of other cytotoxic marine bacterial metabolites, a plausible, yet unproven, hypothesis is that this compound induces apoptosis in cancer cells. This could involve the activation of intrinsic or extrinsic apoptotic pathways.

The following diagram illustrates a hypothetical signaling pathway for apoptosis induction, which could be investigated in relation to this compound.

It is critical to emphasize that this proposed pathway is speculative and requires experimental validation. Future research should focus on elucidating the specific molecular targets and signaling cascades affected by this compound to confirm its mechanism of action.

Conclusion and Future Directions

This compound represents a promising, yet understudied, cytotoxic agent from a marine microbial source. This guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Key areas for future investigation include:

-

Determination of IC50 values across a broad panel of cancer cell lines.

-

Elucidation of the specific mechanism of action , including the identification of its molecular target(s).

-

Investigation of its effects on key cancer-related signaling pathways.

-

In vivo studies to assess its efficacy and safety in animal models of cancer.

The information presented herein, while limited by the available public data, aims to facilitate further research into this intriguing natural product and accelerate its potential translation into novel anticancer therapies.

References

Methodological & Application

Synthesis and Purification of Diacetyl Agrochelin: Application Notes and Protocols for Researchers

Introduction

Diacetyl Agrochelin is an acetylated derivative of Agrochelin, a cytotoxic alkaloid produced through the fermentation of a marine Agrobacterium species.[1][2] Both Agrochelin and its diacetylated form have demonstrated cytotoxic activity against tumor cell lines, making them compounds of interest for drug discovery and development professionals.[1][2] This document provides a detailed overview of the synthesis and purification of this compound, including protocols for fermentation, extraction, purification, and chemical modification.

Data Presentation

| Parameter | Expected Value/Range | Method of Analysis |

| Fermentation Titer of Agrochelin | To be determined empirically | HPLC, LC-MS |

| Yield of Purified Agrochelin | To be determined empirically | Gravimetric analysis, HPLC |

| Purity of Agrochelin | >95% | HPLC, NMR |

| Yield of this compound | To be determined empirically | Gravimetric analysis, HPLC |

| Purity of this compound | >98% | HPLC, NMR, Mass Spectrometry |

| Molecular Formula | C27H38N2O6S2 | Mass Spectrometry |

| Molecular Weight | 550.73 | Mass Spectrometry |

| Cytotoxicity (IC50) | To be determined empirically | MTT assay, etc. |

Experimental Protocols

The following protocols are based on the available scientific literature and general laboratory practices for the production and modification of natural products.

Fermentation of Marine Agrobacterium sp. for Agrochelin Production

This protocol outlines the fermentation process for producing the precursor compound, Agrochelin.

Materials:

-

Marine Agrobacterium sp. culture

-

Seed culture medium (e.g., Marine Broth 2216)

-

Production culture medium (specific composition to be optimized, but likely includes a carbon source like glucose, a nitrogen source like peptone or yeast extract, and seawater-based salts)

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Inoculate a starter culture of marine Agrobacterium sp. in the seed culture medium. Incubate at an appropriate temperature (typically 25-30°C) with agitation until a dense culture is obtained.

-

Production Fermentation: Inoculate the production culture medium with the seed culture. The optimal inoculation ratio should be determined experimentally.

-

Incubation: Incubate the production culture under controlled conditions of temperature, pH, and aeration. These parameters need to be optimized for maximal Agrochelin production.

-

Monitoring: Monitor the fermentation progress by measuring cell growth (e.g., optical density) and Agrochelin production (e.g., by HPLC analysis of culture extracts) over time.

-

Harvesting: Once peak production of Agrochelin is reached, harvest the culture by centrifugation to separate the bacterial cells from the culture broth. Agrochelin is expected to be intracellular, so the cell pellet is the target for extraction.[1][2]

Extraction and Purification of Agrochelin

This protocol describes the extraction of Agrochelin from the bacterial cell mass and its subsequent purification.

Materials:

-

Harvested bacterial cell pellet

-

Organic solvent for extraction (e.g., methanol, ethanol, or acetone)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction: Resuspend the bacterial cell pellet in an organic solvent and extract the metabolites, likely with stirring or sonication. Repeat the extraction process to ensure complete recovery.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Purify the crude extract using silica gel column chromatography.[1][2]

-

Load the concentrated crude extract onto a pre-packed silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor the elution of Agrochelin using Thin Layer Chromatography (TLC) or HPLC.

-

-

Final Purification: Pool the fractions containing pure Agrochelin and concentrate them to yield the purified compound. Assess the purity by HPLC and confirm the structure by NMR and mass spectrometry.

Synthesis of this compound

This protocol describes the chemical acetylation of purified Agrochelin.

Materials:

-

Purified Agrochelin

-

Acetic anhydride

-

A base catalyst (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Reaction Setup: Dissolve the purified Agrochelin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Add the base catalyst followed by the dropwise addition of acetic anhydride. The reaction is typically carried out at room temperature or slightly below.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (Agrochelin) is fully consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

-

Purification: Purify the crude this compound using silica gel chromatography if necessary to remove any impurities.

-

Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Compounds

Caption: Relationship between the source, precursor, final product, and its application.

References

Application Notes and Protocols: Conjugation of Diacetyl Agrochelin to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl agrochelin, an acetylated derivative of the natural product agrochelin, has been identified as a potent cytotoxic agent with potential applications in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs represent a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing capabilities of a cytotoxic payload.[3][4] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site.

This document provides a detailed protocol for the conjugation of a maleimide-activated this compound derivative to a monoclonal antibody. The described method is based on the well-established thiol-maleimide Michael addition reaction, a robust and widely used strategy for the preparation of ADCs.[4] This protocol involves the controlled reduction of the mAb's interchain disulfide bonds to generate reactive thiol groups, followed by their specific reaction with the maleimide group of the this compound-linker construct. The resulting ADC is then purified and characterized to ensure its quality and suitability for further studies.

Data Presentation

| Parameter | Recommended Value | Purpose |

| Antibody Preparation | ||

| Antibody Concentration | 5-20 mg/mL | Optimal for efficient reaction kinetics. |

| Reduction Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA | Maintains antibody stability and prevents thiol re-oxidation. |

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | A stable and efficient reducing agent for disulfide bonds. |

| TCEP:mAb Molar Ratio | 2-5 fold molar excess | To achieve partial reduction and control the number of available thiols. |

| Reduction Temperature | 37°C | Promotes efficient disulfide bond reduction. |

| Reduction Time | 1-2 hours | Sufficient time for partial reduction of interchain disulfides. |

| Conjugation Reaction | ||

| This compound-Maleimide:mAb Molar Ratio | 5-10 fold molar excess over generated thiols | Drives the conjugation reaction to completion. |

| Co-solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | To dissolve the hydrophobic this compound derivative. |

| Co-solvent Concentration | <10% (v/v) | To maintain antibody integrity. |

| Reaction Temperature | 4°C or Room Temperature | To balance reaction rate and potential for antibody degradation. |

| Reaction Time | 1-4 hours or overnight at 4°C | To ensure complete conjugation. |

| Quenching Reagent | N-acetylcysteine | To cap any unreacted maleimide groups. |

| Purification and Analysis | ||

| Purification Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | To remove unconjugated drug-linker and other impurities. |

| Characterization Techniques | UV-Vis Spectroscopy, SEC-HPLC, RP-HPLC, Mass Spectrometry | To determine Drug-to-Antibody Ratio (DAR), purity, and identity of the ADC. |

Experimental Protocols

Materials

-

Monoclonal Antibody (mAb) of interest

-

This compound-Maleimide (custom synthesis may be required)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

N-acetylcysteine

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., PD-10)

-

Size Exclusion Chromatography (SEC) column

-

HPLC system with UV detector

-

Mass Spectrometer

Protocol for Antibody Reduction

-

Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS with 1 mM EDTA at a concentration of 5-20 mg/mL.

-

TCEP Preparation: Prepare a fresh stock solution of TCEP-HCl in water.

-

Reduction Reaction: Add the TCEP solution to the antibody solution to achieve a final molar ratio of 2-5 moles of TCEP per mole of antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.

Protocol for Conjugation of this compound-Maleimide to Reduced Antibody

-

This compound-Maleimide Preparation: Prepare a stock solution of the this compound-Maleimide in DMSO or DMF.

-

Conjugation Reaction: Add the this compound-Maleimide solution to the reduced and desalted antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v). The molar ratio of the drug-linker to the antibody should be in a 5-10 fold excess over the generated thiol groups.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing and protection from light.

-

Quenching: Add a freshly prepared solution of N-acetylcysteine in water to the reaction mixture to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Protocol for Purification of the Antibody-Drug Conjugate

-

Purification: Purify the ADC using a pre-equilibrated Size Exclusion Chromatography (SEC) column or through Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off membrane to remove unconjugated this compound-Maleimide, quenching agent, and solvent. The purification buffer should be a formulation buffer suitable for the stability of the antibody (e.g., PBS or histidine buffer).

-

Concentration: Concentrate the purified ADC to the desired concentration using an appropriate method such as centrifugal ultrafiltration.

-

Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

-

Storage: Store the purified ADC at 2-8°C or as determined by stability studies.

Protocol for Characterization of the Antibody-Drug Conjugate

-

Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance maximum of this compound. Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate antibody species with different numbers of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry of the intact or deglycosylated ADC can provide a precise measurement of the mass of the conjugate and thus the number of conjugated drug molecules.

-

-

Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC)-HPLC: Use SEC-HPLC to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.

-

-

Determination of Unconjugated Antibody and Free Drug:

-

Reversed-Phase (RP)-HPLC: RP-HPLC can be used to quantify the amount of residual free this compound-Maleimide in the final ADC preparation.

-

HIC-HPLC: HIC can also be used to quantify the amount of unconjugated antibody.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agrochelin, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. This compound | CAS#:247115-75-9 | Chemsrc [chemsrc.com]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development: Featuring Diacetyl Agrochelin as a Potential Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3][4] This is achieved by combining the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the cell-killing power of a small molecule drug, referred to as the payload.[1][3][4] The three core components of an ADC—the antibody, the linker, and the payload—each play a critical role in its overall efficacy and safety.[1][4][5] The linker, in particular, is a key determinant of the ADC's stability in circulation and the efficiency of payload release at the target site.[2][6][7]

Diacetyl Agrochelin: A Potential Cytotoxic Payload

Initial research indicates that this compound is an acetyl derivative of Agrochelin, a compound produced by the fermentation of a marine Agrobacterium sp.[8] Available data characterize this compound as a cytotoxic agent with activity in tumor cell lines.[8] While the current body of scientific literature does not describe this compound as a linker, its inherent cytotoxicity makes it a candidate for use as a payload in ADC development. To be utilized in an ADC, this compound would need to be attached to a linker that connects it to a tumor-targeting antibody.

The Critical Role of Linker Chemistry in ADC Development

The linker is the central component that connects the antibody to the cytotoxic payload, and its chemical properties are paramount to the success of an ADC.[2][6] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the payload that could lead to off-target toxicity.[2][7] However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic drug in its active form.[2]

There are two main categories of linkers used in ADC development: cleavable and non-cleavable linkers.[2][5]

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions or enzymes present within the tumor microenvironment or inside cancer cells.[2][6] This targeted release mechanism is a key advantage of cleavable linkers. Common cleavage strategies include:

-

Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[2][7]

-

Protease-Cleavable Linkers (e.g., Peptide Linkers): These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in tumor cells.[9][10] The valine-citrulline (Val-Cit) dipeptide is a widely used example.[9][10]

-